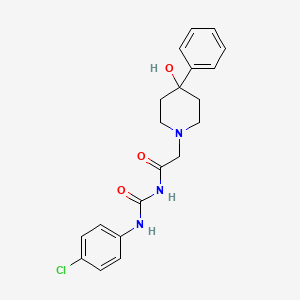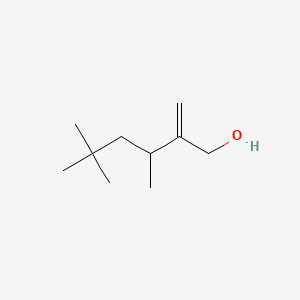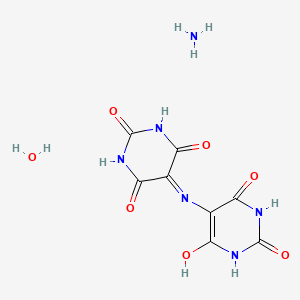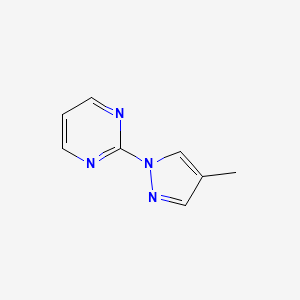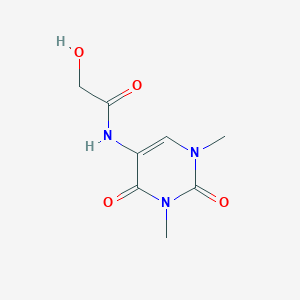
Cyclohexane, 1-methyl-2,4-bis(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has a molecular formula of C₁₅H₂₄ and a molecular weight of 204.3511 g/mol . It is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,4-bis(1-methylethenyl)cyclohexane can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. This reaction typically requires acidic conditions and can be catalyzed by enzymes such as sesquiterpene synthases .
Industrial Production Methods: Industrial production of 1-Methyl-2,4-bis(1-methylethenyl)cyclohexane often involves the extraction of essential oils from plants like Curcuma wenyujin. The extracted oils are then subjected to fractional distillation to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2,4-bis(1-methylethenyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
1-Methyl-2,4-bis(1-methylethenyl)cyclohexane has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its interactions with various enzymes.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and as an additive in cosmetic products.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,4-bis(1-methylethenyl)cyclohexane involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB).
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparaison Avec Des Composés Similaires
1-Methyl-2,4-bis(1-methylethenyl)cyclohexane can be compared with other similar sesquiterpenes:
Similar Compounds: α-Elemene, γ-Elemene, and δ-Elemene.
Uniqueness: β-Elemene is unique due to its specific double bond configuration and its potent biological activities.
Conclusion
1-Methyl-2,4-bis(1-methylethenyl)cyclohexane is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and diverse biological activities make it a valuable subject of study for scientists and researchers.
Propriétés
Formule moléculaire |
C13H22 |
|---|---|
Poids moléculaire |
178.31 g/mol |
Nom IUPAC |
1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C13H22/c1-9(2)12-7-6-11(5)13(8-12)10(3)4/h11-13H,1,3,6-8H2,2,4-5H3 |
Clé InChI |
DBWCFPDYKLURNM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1C(=C)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


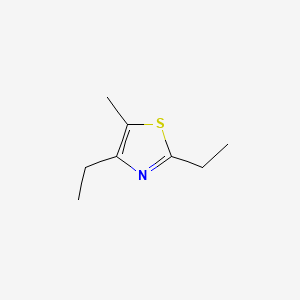
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)

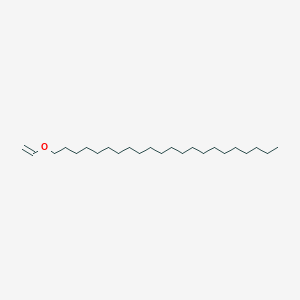
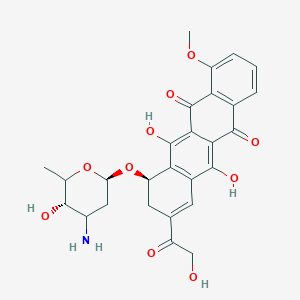
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
